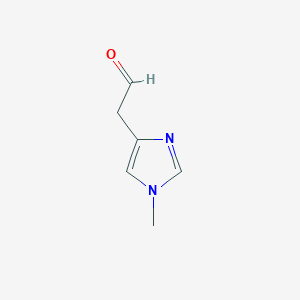

1-Methylimidazole-4-acetaldehyde

Vue d'ensemble

Description

1-methylimidazole-4-acetaldehyde is an alpha-CH2-containing aldehyde and an imidazolylacetaldehyde. It has a role as a human metabolite and a mouse metabolite.

Methylimidazole acetaldehyde belongs to the class of organic compounds known as n-substituted imidazoles. These are heterocyclic compounds containing an imidazole ring substituted at position 1. Methylimidazole acetaldehyde is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Methylimidazole acetaldehyde participates in a number of enzymatic reactions. In particular, Methylimidazole acetaldehyde can be biosynthesized from 1-methylhistamine; which is mediated by the enzyme amine oxidase [flavin-containing] a. In addition, Methylimidazole acetaldehyde can be converted into methylimidazoleacetic acid through its interaction with the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In humans, methylimidazole acetaldehyde is involved in the histidine metabolism pathway. Methylimidazole acetaldehyde is also involved in the metabolic disorder called the histidinemia pathway.

Activité Biologique

1-Methylimidazole-4-acetaldehyde (1-MI4A) is a biologically active compound derived from the metabolism of histamine. It plays a significant role in various biological processes and has been implicated in several physiological and pathological conditions. This article explores the biological activity of 1-MI4A, including its metabolic pathways, enzymatic interactions, and potential therapeutic applications.

Metabolic Pathways

1-MI4A is primarily formed from 1-methylhistamine through the action of monoamine oxidase B (MAO-B), an enzyme involved in the oxidative deamination of biogenic amines. The metabolic pathway can be summarized as follows:

Enzymatic Interactions

1-MI4A interacts with various enzymes that modulate its biological effects. Key enzymes include:

- Amine Oxidase (Flavin-Containing) : Catalyzes the oxidative deamination of amines, playing a crucial role in neurotransmitter metabolism.

- Aldehyde Dehydrogenase (ALDH) : Converts 1-MI4A into methylimidazoleacetic acid, facilitating its detoxification and excretion.

The following table summarizes the key enzymatic reactions involving 1-MI4A:

| Enzyme | Reaction | Product |

|---|---|---|

| MAO-B | 1-Methylhistamine + O₂ → 1-MI4A + NH₃ + H₂O₂ | This compound |

| ALDH | 1-MI4A + NAD⁺ + H₂O → Methylimidazoleacetic acid + NADH + H⁺ | Methylimidazoleacetic acid |

Histaminergic Activity

1-MI4A is involved in the histaminergic system, influencing various physiological responses such as regulation of sleep-wake cycles, appetite, and immune responses. Its activity is mediated through histamine receptors, particularly H1 and H2 receptors.

Antiproliferative Effects

Research indicates that 1-MI4A exhibits antiproliferative activity against certain cancer cell lines. In vitro studies have shown that it can inhibit cell growth, suggesting potential applications in cancer therapy .

Neuroprotective Role

Studies have suggested that 1-MI4A may have neuroprotective properties due to its involvement in neurotransmitter metabolism. By modulating levels of histamine and its metabolites, it may help in conditions like histamine intolerance and other neurodegenerative disorders .

Case Studies

Case Study 1: Histamine Intolerance

In patients with histamine intolerance, elevated levels of histamine derivatives, including 1-MI4A, were observed. This suggests a potential role of 1-MI4A in the pathophysiology of this condition, where an imbalance in histamine metabolism leads to symptoms such as headaches and gastrointestinal disturbances .

Case Study 2: Cancer Cell Lines

In a study examining the effects of various metabolites on cancer cell proliferation, 1-MI4A demonstrated significant inhibitory effects on cell growth in ovarian cancer models. This highlights its potential as a therapeutic agent for targeting cancer metabolism .

Propriétés

IUPAC Name |

2-(1-methylimidazol-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8-4-6(2-3-9)7-5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQHUBANENYTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173309 | |

| Record name | 1-Methylimidazol-3-ylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylimidazole acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19639-03-3 | |

| Record name | 1-Methyl-1H-imidazole-4-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19639-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylimidazol-3-ylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019639033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylimidazol-3-ylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylimidazole acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.